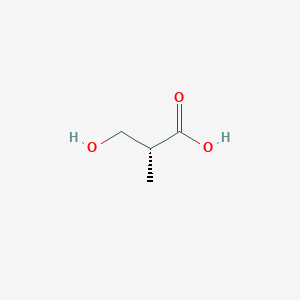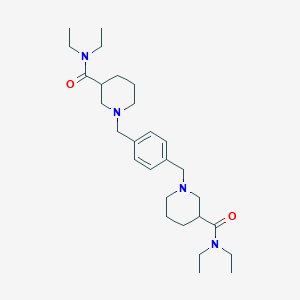
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘Alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, commonly known as ABDP, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is used to detect various biological molecules and ions. ABDP is a highly sensitive and specific probe that has found applications in a wide range of fields, including biochemistry, pharmacology, and medical research.
Mecanismo De Acción
ABDP works by binding to specific biological molecules and ions, causing a change in its fluorescence properties. The binding of ABDP to its target molecule or ion causes a shift in the wavelength of light that is emitted when ABDP is excited by a light source. This change in fluorescence can be used to detect the presence of the target molecule or ion in a sample.
Efectos Bioquímicos Y Fisiológicos
ABDP has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic probe that does not interfere with normal cellular processes. However, the use of ABDP may cause some alteration in the biological activity of the target molecule or ion due to steric hindrance or electrostatic interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of ABDP as a fluorescent probe has several advantages for lab experiments. It is a highly sensitive and specific probe that can detect low concentrations of target molecules and ions. ABDP is also easy to use and can be incorporated into a wide range of experimental setups. However, the limitations of ABDP include its cost and the need for specialized equipment to detect its fluorescence. In addition, ABDP may not be suitable for use in certain experimental setups due to its size and charge.
Direcciones Futuras
There are several future directions for the use of ABDP in scientific research. One potential application is the development of new probes that can detect specific biological molecules and ions with higher sensitivity and specificity. Another future direction is the use of ABDP in the development of new drugs and therapies that target specific biological molecules and ions. Finally, the use of ABDP in the study of cellular signaling pathways and disease mechanisms may lead to new insights into the underlying biology of various diseases.
Métodos De Síntesis
The synthesis of ABDP involves the reaction of 4,4'-xylylene diisocyanate with N,N-diethyl-1,3-propanediamine to form the intermediate 4,4'-xylylenebis(N,N-diethylcarbamate). This intermediate is then reacted with piperidine to form the final product, ABDP. The synthesis of ABDP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Aplicaciones Científicas De Investigación
ABDP is widely used in scientific research as a fluorescent probe to detect various biological molecules and ions. It has found applications in the study of ion channels, G protein-coupled receptors, and enzymes. ABDP is also used to detect calcium ions in cells and tissues, which is important for understanding cellular signaling pathways. In addition, ABDP has been used to study the interaction between drugs and their target molecules.
Propiedades
Número CAS |
10059-97-9 |
|---|---|
Nombre del producto |
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene |
Fórmula molecular |
C28H46N4O2 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3 |
Clave InChI |
UYTJVLIRSXKFPI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
SMILES canónico |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
Números CAS relacionados |
2128-88-3 (di-hydrobromide) |
Sinónimos |
A-1 nipecotamide A-1C nipecotamide alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene BDCPX GT-12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



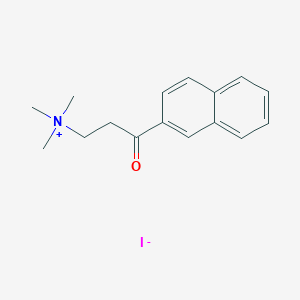
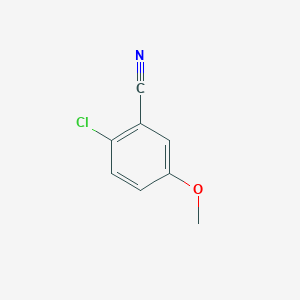
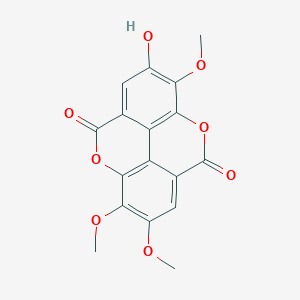
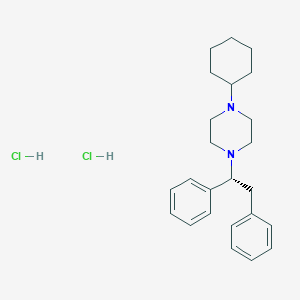




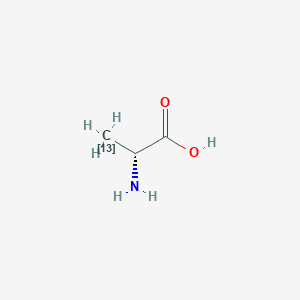
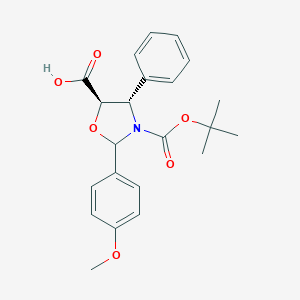
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)
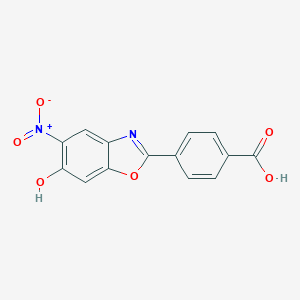
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
